molecular formula C8H12N2O2 B1371908 ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate CAS No. 1005326-26-0

ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1371908
CAS No.: 1005326-26-0
M. Wt: 168.19 g/mol
InChI Key: OOSMAEUAYYOGKI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 1005326-26-0 . It has a molecular weight of 168.2 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as this compound, often involves the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . The reaction conditions are very mild and yields are generally good to excellent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O2/c1-3-12-8(11)7-6(9)4-5(2)10-7/h4,10H,3,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .

Scientific Research Applications

1. Synthesis and Structural Analysis

The study by Cirrincione et al. (1987) explored the synthesis of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate, focusing on its structural properties through X-ray crystallographic analysis. This research highlights the compound's potential in various synthetic pathways and its structural behavior under different conditions (Cirrincione et al., 1987).

2. Application in Marine Alkaloid Synthesis

Carbone et al. (2013) investigated the use of this compound in the synthesis of deaza-analogues of the bisindole marine alkaloid topsentin. This research provides insights into the potential of this compound in synthesizing complex marine alkaloids, which could have implications for pharmaceutical research (Carbone et al., 2013).

3. Development of Antibacterial Agents

Toja et al. (1986) conducted a study that resulted in the synthesis of various carboxylic acids, including derivatives of this compound. One of the synthesized compounds exhibited antibacterial activity, suggesting a potential application in developing new antibacterial agents (Toja et al., 1986).

4. Applications in Organic Chemistry and Drug Synthesis

Dmitriev et al. (2015) explored the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with malononitrile and 4-hydroxycoumarin, producing various derivatives. This study shows the versatility of this compound in organic synthesis, particularly in the creation of structurally diverse compounds with potential pharmacological applications (Dmitriev et al., 2015).

5. Synthesis of Pyrrole-2-carboxylates

In the research by Zhu et al. (2003), ethyl 2-methyl-2,3-butadienoate was used in a [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process demonstrates another synthetic application of derivatives related to this compound, furthering our understanding of its role in complex organic reactions (Zhu et al., 2003).

Safety and Hazards

This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . As a precaution, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)7-6(9)4-5(2)10-7/h4,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSMAEUAYYOGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647194
Record name Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005326-26-0
Record name Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
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ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
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ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
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ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
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ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

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